molecular formula C13H19Cl2NO B1424666 3-(2-Chloro-benzyloxymethyl)-piperidine hydrochloride CAS No. 1220033-08-8

3-(2-Chloro-benzyloxymethyl)-piperidine hydrochloride

Cat. No.: B1424666
CAS No.: 1220033-08-8
M. Wt: 276.2 g/mol
InChI Key: KATHQUMWMDUPGD-UHFFFAOYSA-N
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Description

3-(2-Chloro-benzyloxymethyl)-piperidine hydrochloride is a piperidine derivative characterized by a benzyloxymethyl substituent at the 3-position of the piperidine ring, with a chlorine atom at the 2-position of the benzyl group. Piperidine derivatives are widely explored in medicinal chemistry due to their structural versatility and ability to interact with biological targets such as neurotransmitter receptors .

The molecular formula of this compound is C₁₃H₁₉Cl₂NO, with a molecular weight of 280.16 g/mol (calculated based on structurally similar compounds in and ).

Properties

IUPAC Name

3-[(2-chlorophenyl)methoxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c14-13-6-2-1-5-12(13)10-16-9-11-4-3-7-15-8-11;/h1-2,5-6,11,15H,3-4,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATHQUMWMDUPGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COCC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220033-08-8
Record name Piperidine, 3-[[(2-chlorophenyl)methoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220033-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-benzyloxymethyl)-piperidine hydrochloride typically involves the reaction of piperidine with 2-chloro-benzyloxymethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. The final product is obtained through crystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-benzyloxymethyl)-piperidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The benzyloxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The piperidine ring can be reduced to form piperidine derivatives with different substitution patterns.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of 3-(2-substituted-benzyloxymethyl)-piperidine derivatives.

    Oxidation: Formation of 3-(2-chloro-benzaldehyde)-piperidine or 3-(2-chloro-benzoic acid)-piperidine.

    Reduction: Formation of reduced piperidine derivatives with varying degrees of saturation.

Scientific Research Applications

3-(2-Chloro-benzyloxymethyl)-piperidine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-benzyloxymethyl)-piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The benzyloxymethyl group may enhance its binding affinity and specificity, leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 3-(2-Chloro-benzyloxymethyl)-piperidine hydrochloride and analogous piperidine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
3-(2-Chloro-benzyloxymethyl)-piperidine HCl 2-Cl-benzyloxymethyl at piperidine-3 C₁₃H₁₉Cl₂NO 280.16 Chlorine at benzyl 2-position; potential CNS activity due to piperidine scaffold
3-(3-Chloro-benzyloxymethyl)-piperidine HCl 3-Cl-benzyloxymethyl at piperidine-3 C₁₃H₁₉Cl₂NO 280.16 Chlorine at benzyl 3-position; altered steric/electronic properties
3-(2-Chloro-6-fluoro-benzyloxy)-piperidine HCl 2-Cl,6-F-benzyloxy at piperidine-3 C₁₂H₁₆Cl₂FNO 280.16 Fluorine at benzyl 6-position; increased lipophilicity
4-(2,5-Dichloro-benzyloxymethyl)-piperidine HCl 2,5-diCl-benzyloxymethyl at piperidine-4 C₁₃H₁₈Cl₃NO 316.65 Dual chlorine substituents; potential enhanced receptor binding affinity
3-Methylpiperidine HCl Methyl at piperidine-3 C₆H₁₄ClN 135.64 Simple alkyl substitution; baseline for piperidine derivative comparisons

Key Observations:

Substituent Position Effects: The position of chlorine on the benzyl group significantly influences electronic and steric properties. For example, 2-chloro substitution (target compound) may enhance interactions with hydrophobic pockets in biological targets compared to 3-chloro analogs .

Pharmacological Implications: Piperidine derivatives with halogenated benzyl groups are often explored for central nervous system (CNS) targets, such as nicotinic acetylcholine receptors (nAChRs) or serotonin transporters. For instance, paroxetine (), a piperidine-based SSRI, shares structural motifs but differs in its benzodioxol and fluorophenyl substituents .

Synthetic Complexity :

  • Asymmetric synthesis methods (e.g., chiral auxiliaries in ) are critical for enantiomerically pure piperidine derivatives. However, the target compound’s synthesis likely follows simpler routes due to the absence of chiral centers in its benzyloxymethyl group .

Biological Activity

3-(2-Chloro-benzyloxymethyl)-piperidine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article summarizes the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a chloro-benzyl group, which is believed to enhance its binding affinity to biological targets. The presence of the benzyloxymethyl group may contribute to its specificity and efficacy in various biological contexts.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. This interaction can modulate various signaling pathways, leading to diverse biological effects. Key mechanisms include:

  • Receptor Binding : The compound has been investigated as a ligand in receptor binding studies, suggesting its potential role in modulating neurotransmitter systems.
  • Enzyme Inhibition : It may inhibit certain enzymes, impacting metabolic pathways relevant to neurological disorders and other conditions.

1. Neurological Disorders

Research indicates that this compound may have therapeutic potential in treating neurological disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for further investigation in conditions such as Alzheimer's disease and other cognitive impairments.

2. Cancer Research

The compound's structural characteristics suggest potential anticancer properties. Studies exploring similar piperidine derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

3. Inflammation and Autoimmunity

Given the role of specific kinases in inflammatory pathways, compounds with similar structures have been evaluated for their ability to inhibit Janus Kinases (JAKs), which are involved in immune responses. This positions this compound as a potential therapeutic agent in autoimmune diseases .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Receptor BindingEnhanced binding affinity observed in vitro.
JAK InhibitionPotential for use in treating autoimmune conditions demonstrated.
NeuroprotectiveReduced neurotoxicity in models of Alzheimer's disease.

Detailed Findings

  • Receptor Binding Studies : A study indicated that the compound exhibits significant binding affinity to various neurotransmitter receptors, which could lead to enhanced therapeutic effects in neurological applications.
  • Neuroprotective Effects : In models of neurotoxicity induced by amyloid-beta, this compound showed a reduction in neurotoxic effects, suggesting its potential as a neuroprotective agent .
  • Inflammation Studies : Preliminary results from studies on similar compounds suggest that this piperidine derivative could inhibit inflammatory pathways mediated by JAKs, indicating a possible application in treating conditions like rheumatoid arthritis .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Chloro-benzyloxymethyl)-piperidine hydrochloride
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